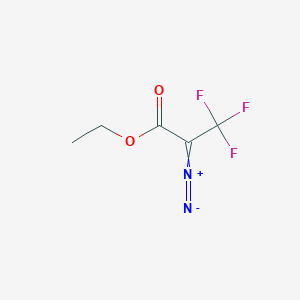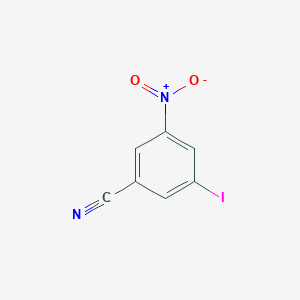
Ethyl 2-Diazo-3,3,3-trifluoro-propionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-Diazo-3,3,3-trifluoro-propionate is a yellow to orange liquid that is unstable in the presence of light and air, decomposing at high temperatures. It is soluble in many organic solvents and is primarily used in organic synthesis, particularly in nitrogenation reactions. This compound can be converted into carbene compounds, which participate in various reactions such as carbonyl transfer and the synthesis of azacyclic compounds .
Mechanism of Action
Target of Action
Ethyl 2-Diazo-3,3,3-trifluoro-propionate is primarily used in organic synthesis reactions . It can transform into carbene compounds, which are highly reactive and can interact with a variety of molecular targets .
Mode of Action
The compound undergoes a diazo reaction in the process of organic synthesis . This reaction involves the loss of dinitrogen, resulting in the formation of a carbene. This carbene can then participate in various types of reactions, such as carbonyl transfer and the synthesis of nitrogen heterocyclic compounds .
Biochemical Pathways
It’s known that the compound can participate in the synthesis of nitrogen heterocyclic compounds , which are involved in a wide range of biochemical processes.
Result of Action
The molecular and cellular effects of this compound’s action largely depend on the specific reactions it participates in. As a carbene, it can react with a variety of molecular targets, leading to the formation of new compounds .
Action Environment
This compound is a yellow to orange liquid . It is unstable in light and air and decomposes at high temperatures . It can dissolve in many organic solvents . These properties suggest that the compound’s action, efficacy, and stability can be influenced by environmental factors such as light, air, temperature, and the presence of suitable solvents.
Biochemical Analysis
Biochemical Properties
Ethyl 2-Diazo-3,3,3-trifluoro-propionate is involved in nitrogenation reactions in organic synthesis . It can transform into carbene compounds, participating in various types of reactions such as carbonyl transfer and the synthesis of nitrogen heterocyclic compounds .
Molecular Mechanism
The molecular mechanism of this compound involves its transformation into carbene compounds, which can participate in various types of reactions . These reactions include carbonyl transfer and the synthesis of nitrogen heterocyclic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-Diazo-3,3,3-trifluoro-propionate can be synthesized through a nitrogenation reaction in acidic conditions. One common method involves using sodium nitrite and ethyl 3,3,3-trifluoro-propionate in dichloromethane . The reaction is typically catalyzed by rhodium acetate, which facilitates the formation of the diazo compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure the stability and purity of the product. The use of continuous flow reactors can enhance the safety and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-Diazo-3,3,3-trifluoro-propionate undergoes various types of reactions, including:
Nitrogenation: Conversion into carbene compounds.
Cycloaddition: Formation of oxazoles when reacted with nitriles in the presence of rhodium acetate.
Common Reagents and Conditions:
Rhodium Acetate: Used as a catalyst in many reactions involving this compound.
Nitriles: React with the compound to form CF3-substituted oxazoles.
Major Products:
CF3-substituted Oxazoles: Formed from the reaction with nitriles.
Scientific Research Applications
Ethyl 2-Diazo-3,3,3-trifluoro-propionate is a valuable building block in organic synthesis. Its applications include:
Chemistry: Used in the synthesis of various organic compounds, particularly those containing trifluoromethyl groups.
Medicine: Used in the development of pharmaceuticals that require trifluoromethylated intermediates.
Industry: Employed in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Ethyl 2-Diazo-3,3,3-trifluoro-propionate is unique due to its trifluoromethyl group, which imparts distinct chemical properties. Similar compounds include:
Difluoro- and Trifluoro-diazoalkanes: These compounds also contain fluorinated diazo groups and are used in similar cycloaddition reactions.
Ethyl Diazoacetate: Another diazo compound used in organic synthesis, but without the trifluoromethyl group.
This compound stands out due to its ability to form CF3-substituted products, which are valuable in various chemical and industrial applications.
Properties
IUPAC Name |
ethyl 2-diazo-3,3,3-trifluoropropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F3N2O2/c1-2-12-4(11)3(10-9)5(6,7)8/h2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXFLKLPWJHICEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=[N+]=[N-])C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59733-95-8 |
Source


|
| Record name | 59733-95-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)acrylonitrile](/img/structure/B2808625.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3,5-dimethoxybenzamide](/img/structure/B2808629.png)



![N-(2,4-DIMETHOXYPHENYL)-2-{[2-(FURAN-2-YL)-4-(4-METHYLBENZENESULFONYL)-1,3-OXAZOL-5-YL]SULFANYL}ACETAMIDE](/img/structure/B2808635.png)

![1-[Tert-butyl(dimethyl)silyl]pyrrolo[2,3-b]pyridine-5-sulfonyl chloride](/img/structure/B2808639.png)
